1-Benzyl-3-phenylurea

Catalog No.
S3336297
CAS No.
1467-21-6
M.F
C14H14N2O
M. Wt
226.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzyl-3-phenylurea

CAS Number

1467-21-6

Product Name

1-Benzyl-3-phenylurea

IUPAC Name

1-benzyl-3-phenylurea

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

InChI

InChI=1S/C14H14N2O/c17-14(16-13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,15,16,17)

InChI Key

XXFBRXQVPJVXFB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)NC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NC2=CC=CC=C2

The exact mass of the compound 1-Benzyl-3-phenylurea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131957. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Benzyl-3-phenylurea (CAS 1467-21-6) is an unsymmetrical diaryl/aryl-alkyl urea derivative characterized by a distinct steric and electronic imbalance across its urea core. In industrial and advanced laboratory settings, it is primarily procured as a soluble epoxide hydrolase (sEH) inhibitor scaffold, a reference standard for chemoproteomic lysine profiling, and a model substrate for unsymmetrical urea synthesis [1]. Unlike symmetrical benchmark ureas, the introduction of a flexible benzyl methylene spacer disrupts crystal lattice packing, significantly lowering its melting point and altering its solubility profile. This makes it a highly processable precursor and analytical standard for applications requiring specific regiochemistry or enhanced formulation compatibility.

Substituting 1-benzyl-3-phenylurea with common symmetrical analogs like 1,3-diphenylurea (DPU) or 1,3-dibenzylurea routinely fails in both synthetic and biological workflows. Symmetrical ureas possess highly rigid, tightly packed crystal lattices driven by uniform hydrogen bonding, resulting in extreme insolubility and high melting points that complicate downstream processing and formulation [1]. Furthermore, in chemoproteomic profiling and radiotracer synthesis, the use of a symmetrical surrogate masks the directionality of nucleophilic attack, rendering it impossible to distinguish between the probe's warhead and the target biomolecule [2]. Consequently, procurement of the exact unsymmetrical 1-benzyl-3-phenylurea architecture is strictly required when processability, regio-specific analytical tracking, or differentiated steric engagement in enzyme active sites is critical.

Substantially Lowered Melting Point for Enhanced Processability

The structural asymmetry of 1-benzyl-3-phenylurea disrupts the uniform hydrogen-bond network typical of diaryl ureas, leading to a dramatic reduction in crystal lattice energy. Quantitative thermal analysis demonstrates that 1-benzyl-3-phenylurea exhibits a melting point of 169–171 °C, which is approximately 68 °C lower than the highly symmetrical benchmark 1,3-diphenylurea (238–239 °C) [1]. This significant thermal depression translates directly to improved solubility in organic solvents and milder conditions required for melt-processing or formulation.

Evidence DimensionMelting point (Thermal stability / Lattice energy)
Target Compound Data169–171 °C
Comparator Or Baseline1,3-Diphenylurea (238–239 °C)
Quantified Difference~68 °C reduction in melting point
ConditionsStandard melting point determination

A lower melting point and reduced lattice energy drastically improve the compound's solubility and handling in synthetic workflows, preventing the precipitation issues common with symmetrical ureas.

Maintained sEH Inhibitory Potency with an Asymmetric Scaffold

While structural asymmetry improves processability, it is critical that target engagement is not compromised. In comparative 3-D QSAR studies of murine soluble epoxide hydrolase (MsEH) inhibition, 1-benzyl-3-phenylurea was found to be equipotent to the established symmetrical standard, diphenylurea, while significantly outperforming baseline benzoylphenylureas [1]. The flexible benzyl group accommodates the sterically favored fields of the MsEH active site, ensuring that the transition state analogue mechanism remains intact despite the loss of symmetry.

Evidence DimensionMsEH Inhibitory Potency
Target Compound DataEquipotent to DPU
Comparator Or Baseline1,3-Diphenylurea (Potent Baseline)
Quantified DifferenceMaintained high potency despite structural desymmetrization
ConditionsRecombinant murine soluble epoxide hydrolase (MsEH) assay

Buyers can transition from insoluble symmetrical ureas to this processable unsymmetrical analog without sacrificing baseline enzyme inhibitory activity.

Regio-Specific Adduct Formation for Lysine Profiling

In the development of masked isocyanate electrophiles (dioxazolones) for global profiling of lysine reactivity, 1-benzyl-3-phenylurea serves as a critical, structurally unambiguous analytical standard. When a phenyl-substituted dioxazolone reacts with benzylamine, it yields 1-benzyl-3-phenylurea exclusively [1]. If a symmetrical urea were used or formed, it would be impossible to trace the origin of the amine nucleophile. The quantitative recovery and distinct crystallographic signature of this unsymmetrical adduct validate the reaction pathway for proteome-wide labeling.

Evidence DimensionAdduct structural ambiguity
Target Compound DataUnambiguous nucleophile tracking (unsymmetrical)
Comparator Or BaselineSymmetrical ureas (Ambiguous nucleophile tracking)
Quantified Difference100% regio-specific resolution of the nucleophilic attack
ConditionsIn vitro reactivity profiling of dioxazolone probes with amine nucleophiles

Essential for analytical chemists and proteomics researchers who require an unsymmetrical reference standard to validate covalent binding mechanisms.

Soluble Epoxide Hydrolase (sEH) Inhibitor Development

Due to its equipotent activity to diphenylurea but superior solubility and lower melting point, 1-benzyl-3-phenylurea is the preferred starting scaffold for synthesizing advanced, bioavailable sEH inhibitors targeting cardiovascular and inflammatory diseases [1].

Chemoproteomic Probe Validation

Acts as a mandatory analytical reference standard for validating the reactivity of masked isocyanates (e.g., dioxazolones) with lysine residues, where its unsymmetrical structure proves the directionality of the covalent bond formation [2].

Precursor for Unsymmetrical [11C] Radiotracers

Utilized as a cold reference standard and model compound in the optimization of [11C]carbonyl difluoride radiolabeling protocols, enabling the development of complex PET imaging agents without symmetrical byproducts [3].

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1467-21-6

Wikipedia

N-benzyl-N'-phenylurea

Dates

Last modified: 04-14-2024

Explore Compound Types